1,4-Dioxan-2-one

Vue d'ensemble

Description

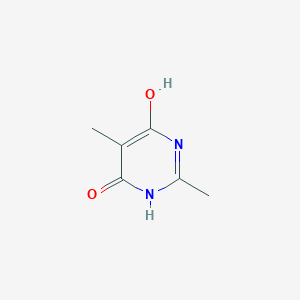

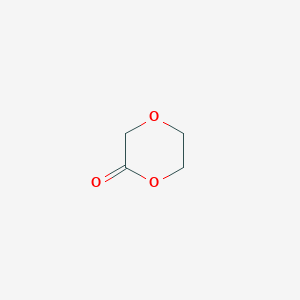

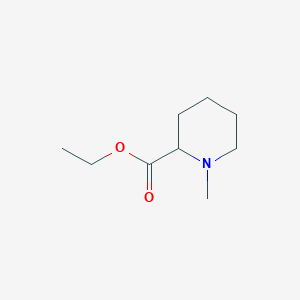

1,4-Dioxan-2-one, also known as para-dioxanone, is a heterocyclic organic compound with the molecular formula C4H6O3. It is a lactone of 2-(2-hydroxyethoxy)acetic acid and is known for its ability to undergo ring-opening polymerization to form polydioxanone, a biodegradable polymer. This compound is of significant interest due to its applications in biomedical engineering, particularly in the development of absorbable surgical sutures and other medical devices .

Applications De Recherche Scientifique

1,4-Dioxan-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a monomer for the synthesis of biodegradable polymers.

Medicine: Utilized in the production of absorbable surgical sutures and other medical devices.

Industry: Applied in the manufacture of biodegradable plastics and other environmentally friendly materials.

Mécanisme D'action

Target of Action

1,4-Dioxan-2-one, also known as p-Dioxanone , is a monomer that can undergo ring-opening polymerization to give polydioxanone, a biodegradable implant material . It primarily targets membranes enriched in phosphatidylinositol 4,5-bisphosphate (PtdIns (4,5)P2) .

Mode of Action

This compound modifies membrane curvature and facilitates the formation of clathrin-coated invaginations . This interaction with its targets regulates receptor-mediated endocytosis .

Biochemical Pathways

The compound is involved in the aerobic biodegradation pathway . The biodegradability of this compound is determined by the carbon dioxide produced by the respiratory metabolism of microorganisms . The compound also undergoes reactions with dioxygen, forming an initiator radical and a peroxyradical .

Pharmacokinetics

It’s known that the compound can undergo ring-opening polymerization to form polydioxanone, a biodegradable material . This suggests that the compound may have good bioavailability and could be metabolized and excreted effectively.

Result of Action

The molecular and cellular effects of this compound’s action include changes in membrane curvature and facilitation of the formation of clathrin-coated invaginations . This can regulate receptor-mediated endocytosis . Additionally, the compound can cause genotoxic effects .

Action Environment

The action of this compound is influenced by environmental factors. The compound shows outstanding biodegradability and may be more adapted for biodegrading in liquid medium than in composting . The fate and transport of this compound in the environment is controlled by the compound’s physical and chemical properties, media transport characteristics, and the favorability of conditions for biodegradation .

Analyse Biochimique

Biochemical Properties

1,4-Dioxan-2-one can undergo ring-opening polymerization catalyzed by organic compounds of tin, such as tin (II) octoate or dibutyltin dilaurate, or by basic alkoxides such as aluminium isopropoxide . This process results in the formation of polydioxanone, a biodegradable, semicrystalline, and thermally labile polymer . The interactions of this compound with these catalysts are crucial for its biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily observed in its polymeric form, polydioxanone (PPDO). PPDO has been shown to have outstanding biodegradability . It has been used in the creation of biocompatible and amphiphilic chitosan-graft-poly(this compound) (CS-g-PPDO) copolymers, which can self-assemble into micelles in aqueous medium . These micelles can be used as drug carriers, indicating the potential influence of this compound on cellular function.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its transformation into polydioxanone through ring-opening polymerization . This process is facilitated by the interaction of this compound with certain catalysts, leading to changes in its molecular structure . The resulting polydioxanone can interact with various biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are observed over time as it undergoes polymerization to form polydioxanone . The stability and degradation of this compound are influenced by the conditions under which the polymerization process occurs . Long-term effects on cellular function are primarily related to the biodegradability of the resulting polydioxanone .

Dosage Effects in Animal Models

It is known that this compound can be toxic at high doses

Metabolic Pathways

This compound is involved in the metabolic pathway of ring-opening polymerization . This process is facilitated by the interaction of this compound with certain catalysts, leading to the formation of polydioxanone . The enzymes and cofactors involved in this process are crucial for the metabolism of this compound.

Transport and Distribution

This compound is easily distributed in the aquatic environment and is difficult to remove from raw water in the drinking water purification processes . This suggests that this compound can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dioxan-2-one can be synthesized through the continuous gas-phase dehydrogenation of diethylene glycol using a copper or copper chromite catalyst at a temperature of approximately 280°C. This method yields up to 86% of the desired product. The removal of excess diethylene glycol is crucial to ensure the stability of the monomer .

Industrial Production Methods

In industrial settings, the purification of this compound involves dissolving the crude reaction product in an aliphatic ester solvent, forming crystals of this compound, and filtering the mixture to recover the crystalline product. This method ensures a high purity of the compound, which is essential for its use in medical applications .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dioxan-2-one undergoes several types of chemical reactions, including:

Oxidation: The oxidation of this compound with nitric acid or dinitrogen tetroxide yields diglycolic acid.

Polymerization: It can undergo ring-opening polymerization catalyzed by organic compounds of tin, such as tin(II) octoate or dibutyltin dilaurate, or by basic alkoxides such as aluminum isopropoxide.

Common Reagents and Conditions

Oxidation: Nitric acid or dinitrogen tetroxide.

Polymerization: Tin(II) octoate, dibutyltin dilaurate, or aluminum isopropoxide.

Major Products

Oxidation: Diglycolic acid.

Polymerization: Polydioxanone.

Comparaison Avec Des Composés Similaires

1,4-Dioxan-2-one is similar to other cyclic esters and ethers, such as:

1,4-Dioxane: A heterocyclic diether with the formula C4H8O2, used primarily as a solvent.

Trimethylene carbonate (1,3-dioxan-2-one): Another cyclic ester used in the synthesis of biodegradable polymers.

Uniqueness

This compound is unique due to its specific structure, which allows it to form polydioxanone, a polymer with exceptional mechanical properties, flexibility, biocompatibility, and biodegradability. These characteristics make it particularly valuable in biomedical applications, distinguishing it from other similar compounds .

Propriétés

IUPAC Name |

1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVXHAANQNHFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29223-92-5 | |

| Record name | Poly(p-dioxanone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29223-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801336935 | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3041-16-5 | |

| Record name | Dioxanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dioxanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIOXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-dioxan-2-one?

A1: this compound has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol.

Q2: How is this compound typically characterized spectroscopically?

A2: Researchers commonly use Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to characterize the structure of this compound and its polymers. [, , , , ]

Q3: What is the significance of the ceiling temperature in this compound polymerization?

A3: The ceiling temperature of poly(this compound) (PPDO) is relatively low (265°C) []. This means that above this temperature, depolymerization back to the monomer is favored, which can pose challenges during melt processing.

Q4: How does the presence of this compound affect the properties of its copolymers?

A4: The incorporation of this compound can significantly alter the thermal and mechanical properties of its copolymers. For instance, increasing the this compound content can lower the glass transition temperature, melting point, and crystallinity of the resulting copolymers. [, , , , ]

Q5: What makes poly(this compound) attractive for biomedical applications?

A5: PPDO is biodegradable, biocompatible, and possesses suitable mechanical properties for various biomedical applications. It degrades primarily through hydrolysis, breaking down into biocompatible monomers. [, , , , ]

Q6: What types of initiators are used for the ring-opening polymerization of this compound?

A6: Various initiators have been investigated, including tin(II) octanoate (Sn(Oct)2) [, , , , ], aluminum alkoxides (e.g., Al(OiPr)3) [, , , ], and lanthanide compounds (e.g., La(OiPr)3) [, ].

Q7: What is the mechanism of this compound polymerization?

A7: The polymerization proceeds through a coordination-insertion mechanism, where the initiator attacks the acyl-oxygen bond of the this compound ring, leading to ring-opening and chain propagation. [, , , ]

Q8: Can enzymes be used to catalyze this compound polymerization?

A8: Yes, immobilized lipases, such as lipase CA from Candida antarctica, have been successfully employed for the metal-free synthesis of PPDO through enzymatic ring-opening polymerization. []

Q9: How does the choice of initiator influence the polymerization of this compound?

A9: The initiator's nature influences the polymerization rate, molecular weight, and polydispersity of the resulting PPDO. For instance, titanium alkoxides, like Ti(OiPr)4, enable rapid polymerization with high monomer conversions in short reaction times. []

Q10: How can the molecular weight of PPDO be controlled during synthesis?

A10: Molecular weight can be controlled by adjusting reaction parameters like monomer-to-initiator ratio, temperature, and time. Additionally, incorporating co-initiators like benzyl alcohol can further fine-tune molecular weight and introduce specific end groups. []

Q11: Have there been computational studies on this compound polymerization?

A11: Yes, theoretical investigations have explored the thermodynamics of this compound polymerization, including calculating parameters like enthalpy, entropy, and Gibbs free energy to assess monomer reactivity and polymerizability. []

Q12: How do structural modifications of this compound derivatives affect their polymerization?

A12: Introducing substituents on the this compound ring, such as in 5-benzyloxymethyl-1,4-dioxan-2-one, can impact its reactivity and the properties of the resulting polymers. [] These modifications can alter monomer reactivity, polymer thermal properties, and degradation rates.

Q13: What is the solubility behavior of this compound?

A13: this compound exhibits good solubility in a range of organic solvents, including tetrahydrofuran, acetone, and various alcohols. Understanding its solubility is crucial for polymerization and processing. [, , ]

Q14: Have this compound-based polymers been explored for drug delivery applications?

A14: Yes, PPDO and its copolymers are being investigated as potential materials for drug delivery systems due to their biodegradability and biocompatibility. Their degradation rate can be tailored by adjusting copolymer composition and microstructure. [, , ]

Q15: How does the composition of PPDO copolymers impact drug release?

A15: The release rate of drugs from PPDO-based drug delivery systems can be controlled by adjusting the copolymer composition. For example, increasing the hydrophilicity of the copolymer generally leads to faster drug release. []

Q16: What are the advantages of using biodegradable polymers like PPDO in biomedical applications?

A16: Biodegradable polymers like PPDO offer significant advantages as they can degrade and be absorbed by the body, eliminating the need for a second surgery for implant removal. [, , ]

Q17: Is this compound considered environmentally harmful?

A17: While this compound itself hasn't been extensively studied for ecotoxicological effects, its biodegradable nature suggests a lower environmental persistence compared to non-degradable polymers. []

Q18: Are there plants capable of degrading this compound?

A18: Yes, certain plants, like Echinodorus cordifolius, have demonstrated the ability to degrade this compound, highlighting a potential bioremediation strategy. []

Q19: What are some alternatives to this compound for synthesizing biodegradable polymers?

A19: Other cyclic monomers like lactide, glycolide, ε-caprolactone, and trimethylene carbonate are commonly used alternatives, each offering distinct properties that can be tailored for specific applications. [, , , , , ]

Q20: Beyond biomedicine, what other fields benefit from this compound research?

A20: The development of biodegradable polymers from this compound extends to various fields, including packaging, agriculture, and textiles, contributing to sustainable material solutions. []

Q21: How has the research on this compound evolved?

A21: Early research focused on understanding the fundamental polymerization kinetics and thermodynamics of this compound. Recent efforts have shifted towards developing controlled polymerization techniques, synthesizing well-defined copolymers, and exploring diverse applications, particularly in the biomedical field. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester](/img/structure/B42776.png)